![molecular formula C9H9N3 B1207529 4-Methylquinazolin-2-amine CAS No. 6141-02-2](/img/structure/B1207529.png)
4-Methylquinazolin-2-amine
Overview
Description
4-Methylquinazolin-2-amine is a heterocyclic compound with a polar and basic nitrogen atom, making it an interesting scaffold for the development of compounds with biological activities. It is a potent alkaloid yet unknown from nature .
Synthesis Analysis
The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
Molecular Structure Analysis
The molecular formula of 4-Methylquinazolin-2-amine is C9H9N3 . The average mass is 159.188 Da and the monoisotopic mass is 159.079651 Da .
Chemical Reactions Analysis
The chemical reactions of 4-Methylquinazolin-2-amine involve the amino group of 1a attacking the protonated cyanogen group, forming the amidine intermediate A, which underwent isomerization, leading to intermediate B. Intermediate B underwent intramolecular cyclization through nucleophilic addition of the amino group to the carbonyl group, transforming into C .
Physical And Chemical Properties Analysis
The density of 4-Methylquinazolin-2-amine is 1.238g/cm3 . The boiling point is 378.3ºC at 760 mmHg . The molecular weight is 159.18800 .
Scientific Research Applications
Synthesis of 2-Aminoquinazoline Derivatives
4-Methylquinazolin-2-amine serves as a key intermediate in the synthesis of 2-aminoquinazoline derivatives. These derivatives are synthesized through an acid-mediated [4+2] annulation reaction, which is a practical method yielding high product purity. The derivatives exhibit significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .
Antiviral Applications
Research has identified 4-Methylquinazolin-2-amine derivatives as potential antiviral agents. Specifically, studies have shown efficacy against influenza A virus-induced acute lung injury in mice. These compounds can significantly reduce lung damage and downregulate pro-inflammatory molecules, suggesting their use as effective treatments against viral pneumonia .
Catalysis in Organic Synthesis
The compound is utilized in catalytic processes for organic synthesis. It acts as a building block in the formation of complex quinazoline scaffolds through reactions such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization. These methods are crucial for the development of new pharmaceuticals and agrochemicals .
Development of Green Pesticides
4-Methylquinazolin-2-amine is being explored for its use in the development of green pesticides. Its derivatives have shown promise in creating environmentally friendly pest control solutions that are effective against a range of agricultural pests .
Chemical Biology Probes
In chemical biology, 4-Methylquinazolin-2-amine derivatives are used as probes to study biological systems. They help in understanding the interaction between small molecules and biological targets, which is essential for drug discovery and development .
Material Science
This compound is also investigated in material science for its potential application in creating novel materials with unique properties, such as enhanced durability or specialized conductivity .
Neuropharmacology
In neuropharmacology, derivatives of 4-Methylquinazolin-2-amine are studied for their potential therapeutic effects on neurological disorders. They may play a role in the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Anti-Cancer Research
Lastly, the anti-cancer properties of 4-Methylquinazolin-2-amine derivatives are a significant area of research. These compounds are being tested for their ability to inhibit the growth of various cancer cell lines, offering a potential pathway for the development of novel oncology treatments .
Safety And Hazards
properties
IUPAC Name |
4-methylquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYNDCLJPWKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296593 | |
Record name | 4-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinazolin-2-amine | |
CAS RN |
6141-02-2 | |
Record name | NSC110275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.